Cas no 908007-24-9 (5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acidethylester)

5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acid ethylester is a synthetic organic compound featuring an imidazole core substituted with an acetylamino phenyl group and an acetic acid ethyl ester moiety. This structure imparts versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The acetylated phenyl group enhances stability, while the ethyl ester functionality improves solubility in organic solvents, facilitating further derivatization. Its well-defined molecular architecture makes it valuable for studying structure-activity relationships in medicinal chemistry. The compound’s purity and consistent performance underscore its utility in targeted applications, such as enzyme inhibition studies or heterocyclic scaffold development.
5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acidethylester structure
908007-24-9 structure
Product Name:5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acidethylester
CAS No:908007-24-9
MF:C15H17N3O3
MW:287.313783407211
CID:69429
PubChem ID:53486231
Update Time:2025-05-24

5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acidethylester Chemical and Physical Properties

Names and Identifiers

    • 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester
    • ethyl 2-[5-(4-acetamidophenyl)-1H-imidazol-2-yl]acetate
    • DTXSID40704873
    • 908007-24-9
    • 5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acidethylester
    • FT-0765605
    • Ethyl [5-(4-acetamidophenyl)-1H-imidazol-2-yl]acetate
    • AC-8446
    • AKOS025402362
    • 5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acidethylester
    • Inchi: 1S/C15H17N3O3/c1-3-21-15(20)8-14-16-9-13(18-14)11-4-6-12(7-5-11)17-10(2)19/h4-7,9H,3,8H2,1-2H3,(H,16,18)(H,17,19)
    • InChI Key: SJSFBJSABDTCEY-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1=NC=C(C2C=CC(=CC=2)NC(C)=O)N1)=O

Computed Properties

  • Exact Mass: 287.12700
  • Monoisotopic Mass: 287.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.1A^2
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.256
  • Boiling Point: 600.891°C at 760 mmHg
  • Flash Point: 317.207°C
  • Refractive Index: 1.6
  • PSA: 84.08000
  • LogP: 2.21370

5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acidethylester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A297810-2.5mg
5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acidethylester
908007-24-9
2.5mg
$ 200.00 2022-06-08
TRC
A297810-5mg
5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acidethylester
908007-24-9
5mg
$ 370.00 2022-06-08
TRC
A297810-10mg
5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acidethylester
908007-24-9
10mg
$ 585.00 2022-06-08

5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acidethylester Related Literature

Additional information on 5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acidethylester

5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acid ethylester (CAS No. 908007-24-9): A Comprehensive Overview

The compound 5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acid ethylester (CAS No. 908007-24-9) is a chemically synthesized organic compound with a complex structure that combines an imidazole ring, an acetylamino group, and an ethylester moiety. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential applications in drug development. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers worldwide.

The imidazole ring is a key structural feature of this compound, contributing to its unique chemical properties. Imidazoles are known for their ability to act as hydrogen bond donors and acceptors, which enhances their bioavailability and interactions with biological targets. The acetylamino group attached to the phenyl ring further modulates the compound's pharmacokinetic properties, potentially improving its solubility and stability in physiological environments.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acid ethylester. Researchers have employed various strategies, including multi-component reactions and catalytic processes, to optimize the synthesis pathway. These methods not only enhance the yield but also reduce the environmental footprint of the production process.

From a biological standpoint, this compound has shown promising activity in preclinical studies. It has demonstrated potential as a modulator of cellular signaling pathways, particularly those involved in inflammation and oxidative stress. Studies have indicated that it may exert its effects through interactions with key enzymes and receptors, making it a candidate for therapeutic interventions in conditions such as neurodegenerative diseases and cardiovascular disorders.

The ethylester moiety plays a crucial role in determining the compound's pharmacokinetics. Ester groups are commonly used in drug design to improve absorption and reduce toxicity. In this case, the ethylester group may facilitate the compound's passage through biological membranes, enhancing its bioavailability.

Recent research has also explored the biodegradation of this compound, shedding light on its environmental impact. Understanding its degradation pathways is essential for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, 5-4-(Acetylamino)phenyl-1H-imidazole-2-acetic acid ethylester (CAS No. 908007-24-9) represents a promising molecule with diverse applications in drug discovery and development. Its unique structure, combined with recent advancements in synthesis and biological studies, positions it as a valuable tool for addressing unmet medical needs.

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